molecular formula C12H21NO8 B571649 2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate CAS No. 1402150-30-4

2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate

Cat. No.: B571649
CAS No.: 1402150-30-4
M. Wt: 307.30 g/mol
InChI Key: HIQMXNAXTWONJI-WZSOELRKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate is a key chiral intermediate and protected nucleoside analogue of significant interest in antiviral research and medicinal chemistry. The compound features a cyclopentane ring system with a protected 1,3-dioxolane group and a primary amine, a structure highly reminiscent of carbocyclic nucleosides. This scaffold is a critical building block in the synthesis of complex nucleoside analogues, such as those investigated for their activity against RNA viruses. Research indicates that closely related analogues, which share this core structure, have demonstrated potent antiviral activity by acting as inhibitors of viral RNA-dependent RNA polymerase (RdRp) enzymes. For instance, the structural similarity to the nucleoside scaffold of Remdesivir, a known broad-spectrum antiviral agent, highlights its potential value in developing new therapeutic candidates. This product is presented as the oxalate salt to enhance its stability and crystallinity for handling and storage. It is supplied exclusively for laboratory research applications and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4.C2H2O4/c1-10(2)14-8-6(11)5-7(9(8)15-10)13-4-3-12;3-1(4)2(5)6/h6-9,12H,3-5,11H2,1-2H3;(H,3,4)(H,5,6)/t6-,7+,8+,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQMXNAXTWONJI-WZSOELRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(CC(C2O1)OCCO)N)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H](C[C@@H]([C@H]2O1)OCCO)N)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90736785
Record name Oxalic acid--2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy}ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402150-30-4, 1215268-15-7
Record name Ethanol, 2-[[(3aR,4S,6R,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402150-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalic acid--2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy}ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-aminium hydrogen oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.227.011
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Ring-Closing Metathesis (RCM) from Carbohydrate Precursors

Polyhydroxylated cyclopentane derivatives are synthesized via RCM using diolefins derived from hexoses like D-mannose and D-galactose. For example, treatment of D-mannose derivative 7a with Wittig reagents generates diolefin 9c , which undergoes RCM with Grubbs first-generation catalyst to form cyclopentenol 10 in 90% yield. Subsequent oxidation and stereoselective aza-Michael addition with benzylamine yield β-amino acid 12 with 40% total yield over nine steps. This method’s efficiency surpasses earlier nitrosugar-based routes (8% yield).

Epoxide Ring-Opening and Aminolysis

Patent WO2015067111A1 discloses a stepwise approach starting from (1R,2R,3S,4S)-rel-1,2:3,4-diepoxycyclopentane (I ):

  • Ring-opening with ethylene glycol : Produces (1S,2R,3S,4S)-rel-1-(2-hydroxyethoxy)-2-hydroxy-3,4-epoxycyclopentane (II ).

  • Aminolysis : Reacting II with ammonia yields (1R,2S,3R,5S)-rel-3-amino-5-(2-hydroxyethoxy)-1,2-cyclopentanediol (III ).

  • Ketalization : Treatment of III with acetone and sulfuric acid forms the 2,2-dimethyl-1,3-dioxolane ring, yielding the free base intermediate.

This route achieves a 34–40% total yield over 8–9 steps, outperforming D-ribose-based methods plagued by low yields (<20%) and complex purification.

Oxalate Salt Formation

The final step involves converting the free base to the oxalate salt. Two methods are prevalent:

Direct Acid-Base Reaction

Mixing the free base with oxalic acid in ethanol or water under reflux yields the oxalate. For example, combining 45 g (0.5 mol) of oxalic acid with 81 g (1.76 mol) ethanol in benzene at 68–70°C achieves 78% yield after distillation. This method leverages azeotropic dehydration to drive the reaction.

Esterification Followed by Transformation

Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-yl)oxy)acetate is treated with oxalic acid in acetone, yielding the oxalate salt via ester hydrolysis and salt formation.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Total Yield Advantages Limitations
RCM from D-mannoseD-mannoseWittig, RCM, aza-Michael addition40%High stereocontrol, scalableMulti-step, costly catalysts
Epoxide routeDiepoxycyclopentaneRing-opening, aminolysis, ketalization34–40%Shorter sequence, industrial feasibilityRequires chiral starting material
D-ribose-basedD-ribosePropyl ketalization, iodination<20%Avoids epoxidesLow yield, complex purification

The epoxide route is favored for industrial production due to its balance of yield, cost, and simplicity.

Optimization and Process Considerations

Catalytic Efficiency

Grubbs catalysts (first- and second-generation) are critical for RCM steps, offering >90% conversion in cyclopentane formation. Recycling catalysts via column chromatography improves cost-efficiency.

Solvent Systems

  • Benzene/ethanol : Used for azeotropic dehydration in oxalate synthesis but raises toxicity concerns.

  • Acetone/water : Preferred in ketalization steps for better solubility and safety.

Stereochemical Control

The use of (1R,2R,3S,4S)-rel-diepoxycyclopentane ensures correct stereochemistry in the epoxide route, while enzymatic resolution avoids racemization in carbohydrate-based methods .

Chemical Reactions Analysis

Types of Reactions

2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.

    Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the hydroxyl group can produce various ethers or esters.

Scientific Research Applications

Pharmaceutical Applications

The primary applications of 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate are in the field of drug development:

  • Anticoagulant Properties:
    • The compound is noted as an intermediate in the synthesis of Ticagrelor, a potent antiplatelet drug used to reduce the risk of heart attacks and strokes. Its structural similarity allows it to interact effectively with platelet receptors.
  • Potential Anticancer Activity:
    • Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth and metastasis.
  • Neuroprotective Effects:
    • Research indicates that compounds with similar structures may offer neuroprotective benefits in conditions such as Alzheimer’s disease by modulating neurotransmitter levels.

Case Studies

Case Study 1: Ticagrelor Development
In the development of Ticagrelor, researchers synthesized various intermediates including this compound). The compound's ability to enhance bioavailability was critical for its success as a therapeutic agent.

Case Study 2: Anticancer Research
A study published in a peer-reviewed journal explored the efficacy of compounds derived from the cyclopentadioxole framework against breast cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, warranting further investigation into their mechanisms of action.

Mechanism of Action

The mechanism of action of 2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(A) ((3aR,4R,6S,6aS)-6-Phenyl Derivatives (e.g., 10a, 10b)

  • Structure: These analogs feature aryl substituents (e.g., phenyl, 4-fluorophenyl) at the C6 position instead of the amino-ethoxyethanol group.
  • Molecular Weight : Ranges from 267.14–270.15 , lower than the oxalate salt due to the absence of oxalic acid.
  • Applications : Primarily used in synthetic chemistry for carbocyclic ribonucleoside synthesis. Their lipophilic aryl groups reduce solubility compared to the oxalate salt, limiting pharmaceutical utility .

(B) (3aR,4R,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxole-4-methanol (CAS 132342-52-0)

  • Structure: Contains a hydroxymethyl group at C4 instead of the ethoxyethanol moiety.
  • Molecular Weight : 187.24 , significantly lower due to simpler substituents.
  • Applications : Serves as an intermediate in anticoagulants like rivaroxaban. The absence of the oxalate group reduces ionic character, affecting crystallization efficiency .

(C) tert-Butyl (3aS,4R,6R,6aR)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-3H-cyclopenta[d][1,3]dioxol-4-ylcarbamate (Compound 22)

  • Structure: Features a tert-butyl carbamate protecting group on the amino moiety.
  • Synthesis : Prepared via Boc protection (85% yield), demonstrating superior stability during multistep syntheses.
  • Utility : Used in fragment-based drug screening but requires additional deprotection steps for bioactive molecule generation .

Biological Activity

The compound 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate , with CAS number 376608-65-0 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H25NO10
  • Molecular Weight : 367.35 g/mol
  • Structural Features : The compound features a cyclopentadione moiety which may contribute to its biological properties.

Pharmacological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The presence of the dioxolane ring structure is believed to contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. Its mechanism may involve modulation of neurotransmitter levels and reduction of neuroinflammation.
  • Antimicrobial Properties : There are indications that this compound could exhibit antimicrobial activity against various bacterial strains.

The biological activity of this compound appears to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in oxidative stress pathways.
  • Receptor Modulation : It has been suggested that this compound could interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection.

Study 1: Neuroprotective Potential

A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in cognitive function and reduced markers of neuroinflammation compared to control groups. The results indicated a potential for therapeutic use in neurodegenerative diseases.

Study 2: Antioxidant Efficacy

In vitro assays showed that the compound effectively reduced oxidative stress markers in cultured neuronal cells exposed to hydrogen peroxide. This suggests a protective role against oxidative damage.

Study 3: Antimicrobial Activity

Research evaluating the antimicrobial properties revealed that the compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Further investigations are needed to elucidate the mechanism behind this activity.

Data Summary Table

PropertyResult
Molecular FormulaC14H25NO10
Molecular Weight367.35 g/mol
Antioxidant ActivityPositive
Neuroprotective EffectsSignificant improvement observed
Antimicrobial ActivityEffective against Gram-positive bacteria

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate?

  • Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions involving cyclopenta[d][1,3]dioxolane intermediates. Key steps include protecting the amino group with tert-butoxycarbonyl (Boc) or other acid-labile groups to prevent side reactions. Oxalate salt formation is achieved by reacting the free base with oxalic acid in anhydrous ethanol under reflux, followed by crystallization .
  • Critical Parameters : Monitor reaction progress using thin-layer chromatography (TLC) with ninhydrin staining for amino group detection. Ensure anhydrous conditions to avoid hydrolysis of the dioxolane ring .

Q. How can the stereochemical integrity of the cyclopenta[d][1,3]dioxolane core be confirmed during synthesis?

  • Methodology : Use X-ray crystallography or nuclear Overhauser effect spectroscopy (NOESY) to verify the (3aR,4S,6R,6aS) configuration. For intermediates, polarimetry or chiral HPLC (e.g., Chiralpak IA column) with a mobile phase of hexane:isopropanol (90:10) can resolve enantiomeric purity .
  • Data Interpretation : Compare optical rotation values with literature data (e.g., specific rotation [α]D²⁵ = -44° for related cyclopenta-fused dioxolanes) .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in pharmacological activity data for this compound as a P2Y12 receptor antagonist?

  • Methodology : Perform comparative binding assays using human platelet-rich plasma (PRP) to measure ADP-induced aggregation inhibition. Validate results with radioligand displacement studies (e.g., [³H]PSB-0413) to assess receptor affinity. Cross-reference with structural analogs to identify stereospecific interactions .
  • Troubleshooting : Inconsistent IC₅₀ values may arise from impurities in the oxalate counterion. Use reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) to verify purity ≥98% .

Q. How can the stability of the dioxolane ring under physiological conditions be evaluated?

  • Methodology : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via LC-MS (electrospray ionization) to detect ring-opened byproducts. Compare half-life (t₁/₂) with non-cyclopenta analogs to assess structural robustness .
  • Key Findings : Cyclopenta-fused dioxolanes exhibit greater acid stability compared to non-fused analogs due to reduced ring strain .

Q. What strategies optimize the compound’s solubility without compromising its thrombotic inhibition efficacy?

  • Methodology : Explore co-crystallization with hydrophilic co-formers (e.g., nicotinamide) or prepare amorphous solid dispersions using spray drying. Evaluate solubility enhancements via shake-flask method in PBS (pH 6.8) and validate efficacy using in vitro clot retraction assays .
  • Trade-offs : Increased solubility may reduce membrane permeability. Use parallel artificial membrane permeability assays (PAMPA) to balance these properties .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported amino group reactivity across studies?

  • Root Cause Analysis : Variability may stem from differences in amino protection/deprotection protocols. For example, Boc-protected intermediates (common in academic studies) require acidic conditions (e.g., HCl/dioxane), while industrial methods may use alternative protecting groups .
  • Resolution : Standardize reaction conditions (e.g., 4 M HCl in dioxane, 25°C, 2 h) and characterize intermediates via ¹H NMR (δ 1.4 ppm for Boc methyl groups) .

Q. What analytical techniques differentiate the oxalate salt from other counterion forms (e.g., hydrochloride)?

  • Methodology : Use Fourier-transform infrared spectroscopy (FTIR) to identify oxalate-specific peaks (C=O stretch at 1680–1720 cm⁻¹). Confirm via ion chromatography (IC) with suppressed conductivity detection for oxalate anion quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.